molecular formula H12K2O6Pt+2 B079681 Platinate (Pt(OH)62-), dipotassium, (OC-6-11)- CAS No. 12285-90-4

Platinate (Pt(OH)62-), dipotassium, (OC-6-11)-

Cat. No. B079681
CAS RN: 12285-90-4
M. Wt: 375.32 g/mol
InChI Key: LTROBPQZKJGHPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of platinate compounds often involves reacting platinum complexes with specific ligands or reagents under controlled conditions. For instance, the chelate ring structure of a platinum(II) diborate was synthesized by reacting a diamine platinum(II) complex with boric acid in the presence of dipotassium tetraborate tetrahydrate in aqueous solution, showcasing a method to incorporate the Pt(OH)₆²⁻ ion into a complex structure (Miyamoto & Ichida, 1991).

Molecular Structure Analysis

The molecular structure of platinate compounds is characterized using various analytical techniques, including X-ray crystallography. For example, the crystal structure of K₂[Pt₂(HPO₄)₄(H₂O)₂] reveals Pt-Pt distances within the paddle-wheel complex, indicating the spatial arrangement of platinum atoms in these compounds (Panagiotidis & Glaum, 2009).

Chemical Reactions and Properties

Platinate compounds participate in a variety of chemical reactions, reflecting their chemical reactivity and interaction with other substances. For example, the reactivity of cis-[PtCl₂(PMe₂Ph)₂] with [B₉H₁₄]⁻ demonstrates the formation of specific cluster compounds, indicating the versatile chemical behavior of platinum complexes (Boocock et al., 1981).

Physical Properties Analysis

The physical properties of platinate compounds, such as solubility, melting points, and crystalline structure, are integral to understanding their behavior in various conditions. The structure of the fully protonated hexamolybdoplatinate polyanion salt K₂[H₆α-PtMo₆O₂₄]·5H₂O, determined from X-ray diffraction data, provides insight into the complex's arrangement and protonation states (Lee, 1994).

Scientific Research Applications

Fluorescent Platinum Compounds and Their Biological Activity

Recent advancements have introduced fluorescent cisplatin analogues that offer significant potential in understanding the interaction between platinum-based drugs and biological molecules. Bile acid platinum compounds, for instance, exhibit stable fluorescence, facilitating the analysis of their binding modes to DNA and oligonucleotides through flow injection and fluorescence techniques. These compounds have shown increased cytotoxicity compared to cisplatin, suggesting their utility in overcoming drug resistance in cancer cells. Their unique property of targeting both cycling and resting cells broadens their application in scientific research, particularly in studying cancer cell dynamics and drug resistance mechanisms (Rodríguez-Fernández et al., 2009).

DNA Interaction and Chemoresistance Studies

The core mechanism of cisplatin and its analogues involves binding to DNA and interfering with the cell's replication process. Studies have detailed the substitution reactions of cisplatin derivatives, providing insights into their coordination compounds with biological molecules. This knowledge is crucial for developing new strategies to combat chemoresistance, a significant hurdle in cancer therapy. Understanding the kinetics of these reactions helps in the design of platinum-based drugs with enhanced efficacy against various cancers (Green et al., 1992).

Cellular Accumulation and Sensitivity to Platinum-Based Chemotherapy

The effectiveness of platinum drugs, including cisplatin and carboplatin, is often limited by cellular resistance mechanisms. Recent findings suggest active uptake and efflux mechanisms significantly influence the accumulation of platinum drugs in cells. These insights contribute to a more comprehensive understanding of how to overcome resistance in cancer treatment, offering a pathway to develop more effective platinum-based therapeutic agents (Hall et al., 2008).

Advancements in Platinum-Based Anti-Cancer Drug Applications

The modification of existing platinum drugs to enhance their anti-tumor effects has seen significant progress. Novel strategies, such as the development of platinum nanoclusters and Pt-based nanodrugs, showcase the potential of targeted therapy. These advancements underline the role of platinum compounds not just in chemotherapy but in various cancer treatment modalities, including targeted and combination therapies. The exploration of these new drug formulations and their mechanisms paves the way for overcoming the challenges faced by traditional chemotherapy, such as systemic toxicity and drug resistance (Zhang et al., 2022).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation . It’s recommended to wash face, hands, and any exposed skin thoroughly after handling and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

dipotassium;platinum(4+);hexahydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2K.6H2O.Pt/h;;6*1H2;/q2*+1;;;;;;;+4/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHHYLLHZKAXCW-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[K+].[K+].[Pt+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H6K2O6Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70924289
Record name Platinum(4+) potassium hydroxide (1/2/6)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70924289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Platinate (Pt(OH)62-), dipotassium, (OC-6-11)-

CAS RN

12285-90-4
Record name Platinate (Pt(OH)62-), potassium (1:2), (OC-6-11)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012285904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Platinum(4+) potassium hydroxide (1/2/6)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70924289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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